1-Ethyl-1h-pyrazole-5-carboxamide
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Overview
Description
1-Ethyl-1h-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring with an ethyl group at the first position and a carboxamide group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with ethyl isocyanate under controlled conditions. Another method includes the reaction of 1-ethyl-1h-pyrazole-5-carboxylic acid with ammonia or amines to form the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1h-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The ethyl group or the carboxamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Ethyl-1h-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 1-ethyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-Methyl-1h-pyrazole-5-carboxamide
- 1-Propyl-1h-pyrazole-5-carboxamide
- 1-Butyl-1h-pyrazole-5-carboxamide
Comparison: 1-Ethyl-1h-pyrazole-5-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or propyl analogs, the ethyl group may provide different steric and electronic effects, potentially enhancing its efficacy in certain applications .
Biological Activity
1-Ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is a common scaffold in many bioactive compounds. The presence of the carboxamide group enhances its solubility and biological activity. The molecular formula is C7H10N4O, and its structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory processes and cancer progression. For instance, it binds to carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in tissues, thus affecting tumor growth and metastasis .
- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties by disrupting essential metabolic pathways in microbial cells .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Carbonic Anhydrases
A study evaluated the inhibition profile of this compound against human carbonic anhydrases (hCA) IX and XII. The compound demonstrated significant inhibitory activity, with IC50 values indicating effective binding affinity. This suggests its potential as a therapeutic agent for cancers expressing these isoforms.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antibiotic agent.
Properties
IUPAC Name |
2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNVVLZSDFTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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